![molecular formula C12H12N2O B6461124 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549041-39-4](/img/structure/B6461124.png)
6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
The compound “6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolo[2,3-c]pyridin-7-one core, with additional functional groups attached at the 6 position (but-2-yn-1-yl) and 1 position (methyl). The exact 3D structure would need to be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the presence and position of functional groups, the size and shape of the molecule, and the specific atoms in the heterocycle would all influence its properties .Scientific Research Applications
- Researchers have explored the antibacterial and antifungal potential of this compound. It has been tested against various strains, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae .
- Novel derivatives of this compound were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These investigations contribute to the search for potent anti-TB agents .
- Patents highlight its potential as a checkpoint kinase 1 (CHK1) inhibitor, relevant to cancer growth control .
- Researchers have explored its use in treating and preventing allergic and immune diseases, including inflammatory dermatosis and neurodegenerative disorders .
Antibacterial and Antifungal Activity
Anti-Tubercular Activity
Inhibiting Checkpoint Kinase 1 (CHK1)
Anti-Inflammatory and Immune Diseases
Antiulcer Properties
Glucokinase Activation for Type II Diabetes
Mechanism of Action
Target of Action
It is known to be used as a raw material for the drug linagliptin , which is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .
Mode of Action
Linagliptin works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulates the release of insulin, and reduces the release of glucagon .
Biochemical Pathways
Incretin hormones regulate insulin secretion, delay gastric emptying, inhibit postprandial glucagon secretion, and reduce food intake .
Pharmacokinetics
Linagliptin is primarily excreted unchanged in the feces, indicating minimal metabolism .
Result of Action
As a precursor to linagliptin, it may contribute to the reduction of blood glucose levels by increasing insulin secretion and decreasing glucagon secretion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-but-2-ynyl-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-4-7-14-9-6-10-5-8-13(2)11(10)12(14)15/h5-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFUWVRWHEETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CC2=C(C1=O)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one |
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